5-((cyclohexyl(methyl)amino)methyl)-1-methyl-1H-pyrazole-3-carboxylic acid
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Description
The compound “5-((cyclohexyl(methyl)amino)methyl)-1-methyl-1H-pyrazole-3-carboxylic acid” is an organic compound. It contains a cyclohexyl group, which is a cyclic hydrocarbon, and a pyrazole group, which is a heterocyclic aromatic organic compound . The compound also contains a carboxylic acid group and a methylamino group .
Molecular Structure Analysis
The molecular structure of this compound would be complex due to the presence of several functional groups. The cyclohexyl group would likely adopt a chair conformation, which is the most stable conformation for cyclohexane . The pyrazole group is a five-membered ring containing two nitrogen atoms . The carboxylic acid group would be capable of forming hydrogen bonds .Chemical Reactions Analysis
The compound could undergo various chemical reactions. The carboxylic acid group could react with bases to form salts, or with alcohols to form esters . The pyrazole group could undergo electrophilic substitution reactions . The cyclohexyl group, being an alkane, would mainly undergo reactions such as halogenation .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For instance, the presence of the carboxylic acid group could make it polar and capable of forming hydrogen bonds, which would affect its solubility in different solvents . The cyclohexyl group could contribute to its lipophilicity .Mechanism of Action
Target of Action
Compounds with similar structures have been used in suzuki–miyaura coupling reactions , a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Mode of Action
In the context of suzuki–miyaura coupling reactions, the reaction involves the formation of a new carbon-carbon bond through the interaction of an organoboron compound with a halide under the influence of a palladium catalyst .
Biochemical Pathways
Compounds involved in suzuki–miyaura coupling reactions are known to play a role in the formation of carbon-carbon bonds, which are fundamental in organic synthesis and can be involved in various biochemical pathways .
Result of Action
The formation of carbon-carbon bonds through suzuki–miyaura coupling reactions can lead to the synthesis of complex organic compounds .
Action Environment
The suzuki–miyaura coupling reaction is known to be tolerant of a variety of functional groups and can be performed under mild conditions .
Properties
IUPAC Name |
5-[[cyclohexyl(methyl)amino]methyl]-1-methylpyrazole-3-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21N3O2/c1-15(10-6-4-3-5-7-10)9-11-8-12(13(17)18)14-16(11)2/h8,10H,3-7,9H2,1-2H3,(H,17,18) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOYBFNSGZHHHCE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)C(=O)O)CN(C)C2CCCCC2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21N3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70676579 |
Source
|
Record name | 5-{[Cyclohexyl(methyl)amino]methyl}-1-methyl-1H-pyrazole-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70676579 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.32 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1223748-31-9 |
Source
|
Record name | 5-[(Cyclohexylmethylamino)methyl]-1-methyl-1H-pyrazole-3-carboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1223748-31-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-{[Cyclohexyl(methyl)amino]methyl}-1-methyl-1H-pyrazole-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70676579 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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